molecular formula C25H45NO4 B14505134 Decanoic acid--pyridine (2/1) CAS No. 63012-40-8

Decanoic acid--pyridine (2/1)

Cat. No.: B14505134
CAS No.: 63012-40-8
M. Wt: 423.6 g/mol
InChI Key: IKIWIMOMWQOABK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid–pyridine (2/1) typically involves the reaction of decanoic acid with pyridine under controlled conditions. One common method is to dissolve decanoic acid in an organic solvent such as dichloromethane, followed by the addition of pyridine. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by evaporating the solvent and purifying the residue through recrystallization.

Industrial Production Methods

Industrial production of decanoic acid–pyridine (2/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid–pyridine (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Decanoic acid–pyridine (2/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of decanoic acid–pyridine (2/1) involves its interaction with molecular targets and pathways in biological systems. Decanoic acid is known to inhibit certain enzymes and receptors, while pyridine can act as a ligand for various proteins. The combined effects of these two components can lead to unique biological activities, such as modulation of neurotransmitter systems and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but without the decanoic acid component.

    Decanoic Acid: A saturated fatty acid without the pyridine component.

    Pyridine Derivatives: Compounds with various substituents on the pyridine ring, such as methylpyridine and chloropyridine.

Uniqueness

Decanoic acid–pyridine (2/1) is unique due to the combination of a fatty acid and a heterocyclic compound, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic components in the molecule allows it to interact with a wide range of targets and exhibit diverse activities.

Properties

CAS No.

63012-40-8

Molecular Formula

C25H45NO4

Molecular Weight

423.6 g/mol

IUPAC Name

decanoic acid;pyridine

InChI

InChI=1S/2C10H20O2.C5H5N/c2*1-2-3-4-5-6-7-8-9-10(11)12;1-2-4-6-5-3-1/h2*2-9H2,1H3,(H,11,12);1-5H

InChI Key

IKIWIMOMWQOABK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.C1=CC=NC=C1

Origin of Product

United States

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